1-{1-[2-(2-methoxyethoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methanamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{1-[2-(2-methoxyethoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methanamine dihydrochloride is a chemical compound with a complex structure that includes a benzodiazole ring and a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{1-[2-(2-methoxyethoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methanamine dihydrochloride typically involves multiple steps. The initial step often includes the formation of the benzodiazole ring, followed by the introduction of the methanamine group. The reaction conditions may vary, but common reagents include solvents like dichloromethane and catalysts such as palladium on carbon.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to enhance efficiency and control.
Chemical Reactions Analysis
Types of Reactions
1-{1-[2-(2-methoxyethoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methanamine dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in an ether solvent.
Substitution: Halogens or alkylating agents in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzodiazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Scientific Research Applications
1-{1-[2-(2-methoxyethoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methanamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 1-{1-[2-(2-methoxyethoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-(2-methoxyethoxy)ethoxy)ethan-1-ol
- 1-ethoxy-2-(2-methoxyethoxy)ethane
- 1-(2-Bromoethoxy)-2-(2-methoxyethoxy)ethane
Uniqueness
1-{1-[2-(2-methoxyethoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methanamine dihydrochloride is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for a wide range of chemical modifications, making it a versatile compound in research and industry.
Properties
Molecular Formula |
C13H21Cl2N3O2 |
---|---|
Molecular Weight |
322.2 g/mol |
IUPAC Name |
[1-[2-(2-methoxyethoxy)ethyl]benzimidazol-2-yl]methanamine;dihydrochloride |
InChI |
InChI=1S/C13H19N3O2.2ClH/c1-17-8-9-18-7-6-16-12-5-3-2-4-11(12)15-13(16)10-14;;/h2-5H,6-10,14H2,1H3;2*1H |
InChI Key |
WSQUIEIMRAGXKT-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCCN1C2=CC=CC=C2N=C1CN.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.